N6-Palmitoyl lysine

Description

Properties

IUPAC Name |

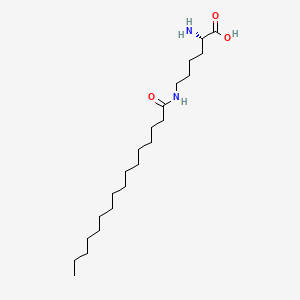

(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKZTTDNVPAHNP-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309724 | |

| Record name | N6-(1-Oxohexadecyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59012-43-0, 59012-44-1 | |

| Record name | N6-(1-Oxohexadecyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59012-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-(1-Oxohexadecyl)-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Palmitoyl lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-(1-Oxohexadecyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-(1-oxohexadecyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N6-PALMITOYL LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KUR4D1LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Selectivity

The most extensively documented method for synthesizing N6-Palmitoyl lysine involves the use of succinimidyl palmitate as the acylating agent. This approach exploits the nucleophilic reactivity of the epsilon-amino group in lysine under alkaline conditions. The reaction proceeds via a two-step mechanism:

- Formation of Succinimidyl Palmitate : Thallium N-hydroxysuccinimide (Tl-NHS) reacts with palmitoyl chloride in an inert solvent (e.g., chloroform or dichloromethane) to yield the active ester intermediate, with insoluble thallium chloride precipitating out.

- Regioselective Acylation : The succinimidyl ester selectively reacts with the epsilon-amino group of lysine in aqueous acetone or ethanol at pH 10–12, facilitated by triethylamine as a base catalyst. The reaction’s selectivity arises from the higher nucleophilicity of the terminal amino group compared to the alpha-amino group under these conditions.

Step-by-Step Procedure and Optimization

A representative synthesis from the patent literature (Example 3 in US4126628A) illustrates the process:

- Reactants :

- L-Lysine monohydrochloride (7.30 g, 40 mmol)

- Succinimidyl palmitate (10.7 g, 40 mmol)

- Triethylamine (16.8 ml, 120 mmol)

- Solvent system: Water (35 ml) and acetone (36 ml)

Reaction Conditions :

- Temperature: 20–25°C

- Duration: 4 hours

- pH: Maintained at 10–12 using triethylamine

Workup :

Key Optimization Parameters :

- Molar Ratios : A 1:1 molar ratio of lysine to succinimidyl ester minimizes side reactions while ensuring complete conversion.

- Solvent Choice : Aqueous acetone (1:1 v/v) enhances reagent solubility without hydrolyzing the active ester.

- Catalyst Loading : Triethylamine (3 equivalents relative to lysine) ensures deprotonation of the epsilon-amino group while maintaining reaction pH.

Analytical Characterization of this compound

Spectroscopic Confirmation

Infrared Spectroscopy :

- Ionized Carboxyl Group : Strong absorption at 1580–1590 cm⁻¹.

- Amide Bands : Characteristic peaks at 1520–1540 cm⁻¹ (N–H bending) and 1635–1640 cm⁻¹ (C=O stretching).

Mass Spectrometry :

Purity and Yield Data

Table 1 summarizes yields and analytical data from representative syntheses:

| Starting Material | Acylating Agent | Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| L-Lysine HCl | Succinimidyl palmitate | Water/Acetone | 86 | >98% |

| L-Lysine | Succinimidyl stearate | Water/Ethanol | 92.7 | 97.5% |

Considerations for Side Reactions and Stability

Palmitoyl Group Migration

Studies using model peptides have demonstrated that S-palmitoylated cysteine residues can undergo intermolecular acyl transfer to lysine side chains under neutral or slightly basic conditions (pH 7.4–8.0). While this phenomenon primarily affects cysteine-rich systems, it underscores the importance of:

Byproduct Formation

Minor byproducts (<5%) may arise from:

- Alpha-Amino Acylation : Occurs at pH <10 due to insufficient deprotonation of the epsilon-amino group.

- Ester Hydrolysis : Partial hydrolysis of succinimidyl palmitate in aqueous media, mitigated by maintaining acetone concentrations ≥40%.

Comparative Analysis of Synthetic Approaches

The succinimidyl ester method offers distinct advantages over alternative strategies:

Industrial and Research Applications

Pharmaceutical Uses

This compound serves as:

Chemical Reactions Analysis

N6-Palmitoyl lysine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Cell Signaling and Protein Localization

N6-Palmitoyl lysine is involved in the regulation of several key proteins through a process known as lysine fatty acylation . This modification influences protein stability and localization within cellular membranes, which is crucial for proper cell signaling.

- Case Study: R-Ras2 Regulation

A study demonstrated that N6-palmitoylation of R-Ras2, a member of the Ras family of GTPases, enhances its localization to the plasma membrane, promoting cell proliferation. The enzyme SIRT6 acts as a defatty-acylase, regulating this modification and thus playing a role in tumor suppression . This finding highlights the potential of this compound in cancer research, particularly in understanding tumor growth mechanisms.

Membrane Targeting

This compound has been utilized to enhance the membrane targeting of proteins. By introducing palmitoylated lysines into protein constructs, researchers can effectively direct these proteins to specific membrane locations.

- Example: PDP-Mem Development

In one application, a palmitoylated lysine was incorporated into a cell membrane-targeting protein (PDP-Mem), demonstrating how lipid modifications can facilitate precise localization within cellular membranes . This approach can be pivotal for designing targeted therapies or studying membrane-associated processes.

Protein Stability and Functionality

The palmitoylation of lysine residues can significantly affect protein functionality by altering their stability and interaction with other cellular components.

- Research Insight: TEAD Transcription Factors

Research has shown that acylation of specific lysine residues in TEAD transcription factors is essential for muscle differentiation both in vitro and in vivo. The modification stabilizes these proteins, enhancing their functional properties . This underscores the importance of this compound in developmental biology and regenerative medicine.

Therapeutic Potential

Given its role in modifying protein interactions and stability, this compound presents opportunities for therapeutic applications, particularly in targeting diseases linked to dysregulated protein acylation.

- Potential Drug Targeting

The reversible nature of lysine fatty acylation suggests that compounds capable of modulating this process could serve as novel therapeutic agents for diseases such as cancer or metabolic disorders. For instance, targeting SIRT6 to enhance or inhibit fatty acylation on specific proteins could lead to innovative treatment strategies .

Comparative Analysis with Other Acylated Amino Acids

To provide a clearer understanding of this compound's unique properties compared to other acylated amino acids, the following table summarizes key characteristics:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Palmitic acid attached to nitrogen | Influences protein localization and signaling |

| N6-Methyllysine | Methyl group attached to nitrogen | Commonly found as a post-translational modification |

| Oleoyl Lysine | Oleic acid (18 carbons) instead of palmitic | Different membrane interaction properties |

| Stearoyl Lysine | Stearic acid (18 carbons) attached | Varies in biological activity due to chain length |

Mechanism of Action

The mechanism of action of N6-Palmitoyl lysine involves its role as a surfactant. The palmitoyl group provides hydrophobic properties, while the lysine residue provides hydrophilic properties. This dual nature allows this compound to interact with both hydrophobic and hydrophilic molecules, reducing the interfacial tension between them. In biological systems, this compound can undergo palmitoylation, a reversible post-translational modification that regulates protein conformation, stability, and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and mechanistic differences between N6-Palmitoyl Lysine and analogous lipid-modified amino acids.

Table 1: Comparative Analysis of Lipid-Modified Amino Acids

Structural and Functional Insights

Modification Stability :

- This compound and N-Palmitoyl Glycine form stable amide bonds, unlike the labile thioester (S-palmitoyl cysteine) or ester (O-palmitoyl serine) linkages. This stability influences their roles in long-term membrane anchoring vs. dynamic signaling .

Biological Context :

- S-Palmitoyl Cysteine : Commonly found in Src-family kinases and G-protein-coupled receptors (GPCRs), where reversibility regulates activation cycles .

- N-Palmitoyl Glycine : Functions as a bioactive lipid metabolite, interacting with receptors like GPR18 in metabolic signaling .

- This compound : Predominantly observed in histone-like proteins and enzymes requiring membrane proximity for activity .

Accessibility and Localization :

- This compound’s high solvent accessibility (>0.4) contrasts with S-palmitoyl cysteine’s moderate accessibility, suggesting distinct enzymatic regulation .

Chain Length Effects :

- Myristoyl (C14) modifications (e.g., N6-Myristoyl Lysine) provide weaker membrane affinity than palmitoyl (C16), necessitating combinatorial PTMs for robust anchoring .

Research Implications

- Therapeutic Targets : The reversibility of S-palmitoyl cysteine makes it a candidate for drug modulation in cancers and neurological disorders.

- Structural Biology : NMR studies of lysine lipids (e.g., lysine hydroxy fatty acid lipids) reveal distinct conformational changes compared to this compound, emphasizing the impact of hydroxylation on solubility .

Biological Activity

N6-Palmitoyl lysine is a fatty acylated derivative of lysine that has garnered attention for its biological activities, particularly in the context of protein regulation and cellular signaling. This article will explore the compound's biological activity, including its mechanisms of action, implications in health and disease, and relevant research findings supported by data tables and case studies.

1. Chemical Structure and Properties

This compound (C22H44N2O3) is characterized by the attachment of a palmitoyl group to the amino acid lysine. This modification can influence the hydrophobicity and overall behavior of proteins, impacting their localization and function within cells.

2.1 Fatty Acylation and Protein Function

Fatty acylation, such as palmitoylation, is a post-translational modification that affects protein stability, localization, and interactions. This compound specifically has been shown to play roles in various biological processes:

- Regulation of GTPases : Research indicates that lysine fatty acylation can regulate Ras family GTPases, which are critical for cell signaling pathways involved in proliferation and differentiation . SIRT2-mediated defatty-acylation influences the localization of K-Ras4a, altering its signaling specificity by recruiting different effector proteins to endomembranes .

- Protein Stability : Palmitoylation can enhance protein stability through interactions with ubiquitination pathways. For instance, palmitoylated proteins may evade degradation, thus prolonging their functional lifespan .

3. Biological Activities

3.1 Cellular Signaling

This compound has been implicated in modulating cellular signaling pathways:

- Impact on TEAD Transcription Factors : Studies show that TEAD proteins can be acylated on lysine residues, affecting their activity in the Hippo signaling pathway. Increased acylation was associated with enhanced transcriptional activity without detrimental effects on cellular morphology .

- Role in Immune Response : Palmitoylation is crucial for the function of several immune-related proteins, influencing their ability to respond to pathogens . For example, palmitoylated adenylate cyclase toxin from Bordetella pertussis demonstrates altered interactions with host cell machinery due to this modification.

4. Case Studies

4.1 Collagen Synthesis in Human Fibroblasts

A study investigated the effects of palmitoyl tripeptide-1 on collagen synthesis in human fibroblasts. The results indicated that at a concentration of 0.5 µM/liter, palmitoyl tripeptide significantly stimulated collagen synthesis, suggesting potential applications in dermatological therapies aimed at skin rejuvenation .

5. Research Findings

The following table summarizes key findings related to this compound's biological activities:

Q & A

Q. How can N6-Palmitoyl lysine be reliably detected and quantified in complex biological matrices?

Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with specialized columns (e.g., BIST B+ columns) optimized for lysine derivatives, coupled with mass spectrometry (MS) for precise quantification. Cross-linking techniques, such as lysine–lysine chemical cross-linking followed by CNBr digestion, can enhance detection specificity in protein complexes . Reference the Protein Lysine Modifications Database (PLMD) to compare retention times and fragmentation patterns against known modifications .

Q. What experimental approaches are recommended for studying the stability of this compound under physiological conditions?

Methodological Answer: Conduct in vitro stability assays using simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring. Include controls for oxidative stress and protease activity. For long-term stability, perform accelerated degradation studies under varying temperatures and humidity levels, referencing safety protocols for handling reactive intermediates .

Q. How should researchers address discrepancies in lysine bioavailability measurements across studies?

Methodological Answer: Apply multiple regression analysis to account for variables like protein source, digestibility coefficients (e.g., 74–87% range in lysine bioavailability), and interaction effects with other amino acids . Use slope-ratio bioassays in animal models to compare this compound against standard lysine curves, ensuring consistent measurement of weight gain and feed conversion ratios .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Methodological Answer: Employ controlled acylation reactions using palmitoyl chloride under inert conditions, with protection of free amine groups. Purify derivatives via reverse-phase chromatography and validate using NMR (for regioselectivity) and high-resolution MS (for molecular weight confirmation) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound interventions?

Methodological Answer: Use factorial ANOVA to evaluate interactions between lysine levels and other dietary components (e.g., energy intake). For non-linear responses, implement segmented regression or mixed-effects models, referencing datasets from controlled poultry trials . Include power analysis to ensure adequate sample sizes for detecting biologically relevant effects .

Advanced Research Questions

Q. How can cross-linking mass spectrometry be applied to study this compound's interactions in protein complexes?

Methodological Answer: Perform chemical cross-linking with homobifunctional reagents (e.g., disuccinimidyl suberate), followed by CNBr digestion and high-resolution MS. Quantify cross-linked peptides using isotopic labeling (e.g., heavy/light lysine) to distinguish endogenous vs. experimental modifications . Map interaction sites using PLMD 3.0 to cross-reference known lysine modification hotspots .

Q. What considerations are critical when designing longitudinal studies on this compound's epigenetic effects?

Methodological Answer: Incorporate stable isotope tracing (e.g., ¹³C-labeled lysine) to track incorporation into histones. Control for diet-induced variability in lysine availability using regression models that adjust for protein source and intake levels . For tissue-specific effects, combine chromatin immunoprecipitation (ChIP-seq) with metabolomic profiling of acetyl-CoA pools .

Q. How can researchers resolve conflicting data on this compound's role in histone modification versus metabolic pathways?

Methodological Answer: Use targeted proteomics to differentiate between lysine acetylation (e.g., K52 in TFAM) and palmitoylation events . Validate functional outcomes using gene-edited cell lines (e.g., CRISPR-KO models of lysine-specific methyltransferases) . Perform meta-analyses of multi-omics datasets to identify context-dependent regulatory networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.